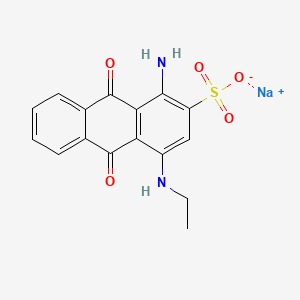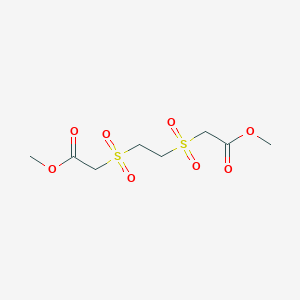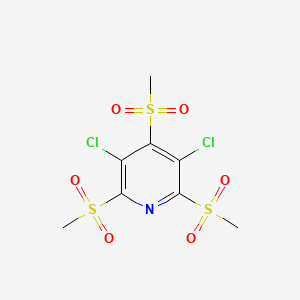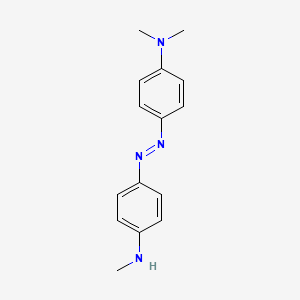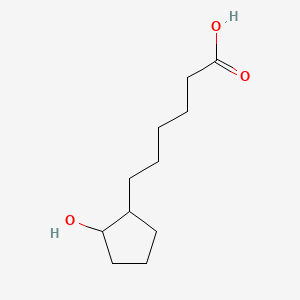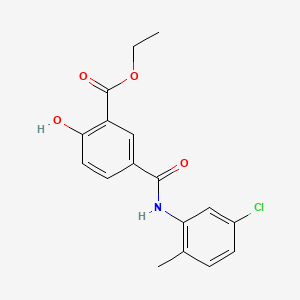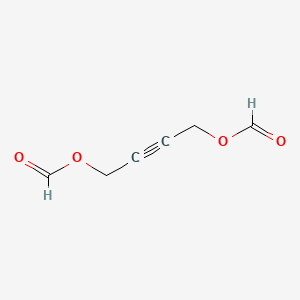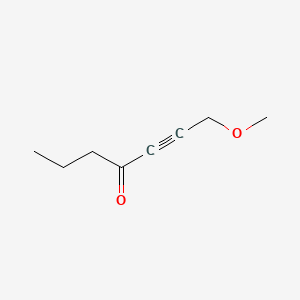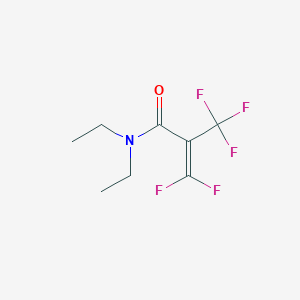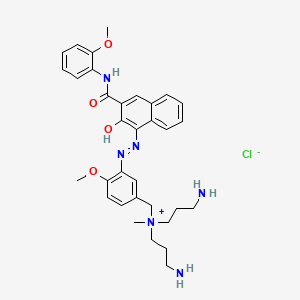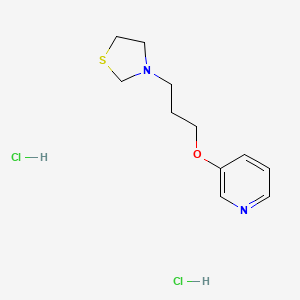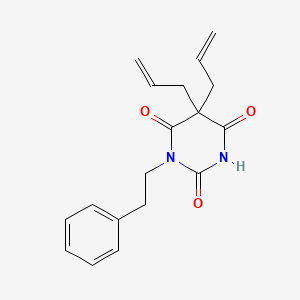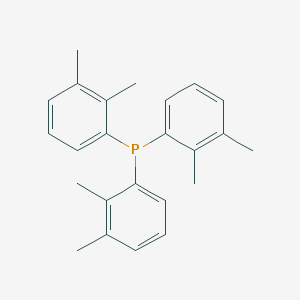
Tris(2,3-dimethylphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,3-dimethylphenyl)phosphane: is a tertiary phosphine compound characterized by the presence of three 2,3-dimethylphenyl groups attached to a central phosphorus atom. This compound is part of a broader class of organophosphorus compounds, which are widely used in various fields of chemistry due to their unique reactivity and ability to act as ligands in coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,3-dimethylphenyl)phosphane typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C8H9MgBr+PCl3→(C8H9)3P+3MgBrCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions: Tris(2,3-dimethylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form phosphine oxides.
Substitution: Can participate in nucleophilic substitution reactions due to the lone pair of electrons on the phosphorus atom.
Coordination: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Commonly involves alkyl halides or acyl chlorides as substrates.
Coordination: Often involves transition metal salts such as palladium chloride or platinum chloride.
Major Products:
Oxidation: Forms tris(2,3-dimethylphenyl)phosphine oxide.
Substitution: Yields various substituted phosphines depending on the substrate used.
Coordination: Forms metal-phosphine complexes, which are often used as catalysts in organic synthesis.
科学研究应用
Chemistry: Tris(2,3-dimethylphenyl)phosphane is widely used as a ligand in coordination chemistry. Its ability to stabilize transition metal complexes makes it valuable in catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug delivery systems and as probes for studying biological systems .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is particularly significant in the synthesis of complex organic molecules .
作用机制
The mechanism of action of tris(2,3-dimethylphenyl)phosphane primarily involves its role as a ligand. The lone pair of electrons on the phosphorus atom can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling .
相似化合物的比较
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(2,4-dimethylphenyl)phosphine
- Tris(2,5-dimethylphenyl)phosphine
Comparison: Tris(2,3-dimethylphenyl)phosphane is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the steric and electronic properties of the compound, affecting its reactivity and the stability of the complexes it forms. Compared to its analogs, this compound may offer different selectivities and efficiencies in catalytic applications .
属性
CAS 编号 |
35655-30-2 |
|---|---|
分子式 |
C24H27P |
分子量 |
346.4 g/mol |
IUPAC 名称 |
tris(2,3-dimethylphenyl)phosphane |
InChI |
InChI=1S/C24H27P/c1-16-10-7-13-22(19(16)4)25(23-14-8-11-17(2)20(23)5)24-15-9-12-18(3)21(24)6/h7-15H,1-6H3 |
InChI 键 |
GIIXTFIYICRGMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)P(C2=CC=CC(=C2C)C)C3=CC=CC(=C3C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


